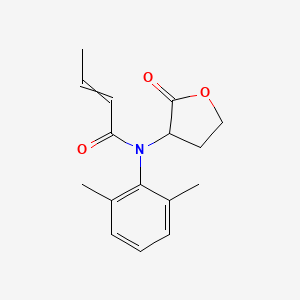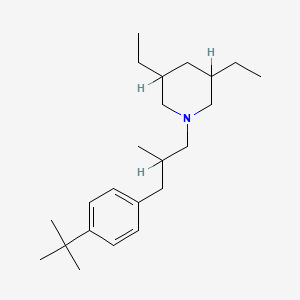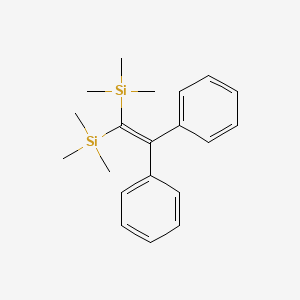
(2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) is an organic compound characterized by the presence of two phenyl groups attached to an ethene backbone, with trimethylsilane groups at each end
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) typically involves the reaction of (2,2-dibromoethene-1,1-diyl)dibenzene with trimethylsilyl reagents under specific conditions. One common method involves the use of tetrakis(triphenylphosphine)palladium as a catalyst in a solvent mixture of 1,4-dioxane and water. The reaction is carried out at elevated temperatures (around 90°C) under an inert nitrogen atmosphere for 24 hours. The resulting mixture is then extracted and purified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for (2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and high yields.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilane groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
(2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which (2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing the behavior of other molecules in its vicinity. This can lead to changes in molecular conformation, reactivity, and overall function.
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylethylene: Known for its aggregation-induced emission properties.
1,2-Bis(diphenylphosphino)ethane: Used as a ligand in coordination chemistry.
4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene): Similar structural features with bromine substituents.
Uniqueness
(2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) is unique due to its combination of phenyl and trimethylsilane groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
78375-55-0 |
|---|---|
Fórmula molecular |
C20H28Si2 |
Peso molecular |
324.6 g/mol |
Nombre IUPAC |
(2,2-diphenyl-1-trimethylsilylethenyl)-trimethylsilane |
InChI |
InChI=1S/C20H28Si2/c1-21(2,3)20(22(4,5)6)19(17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3 |
Clave InChI |
MFPZLDLNFMYLRR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



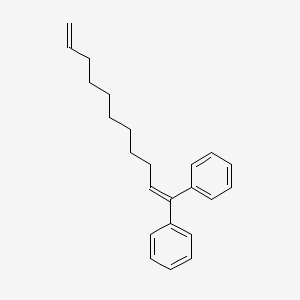
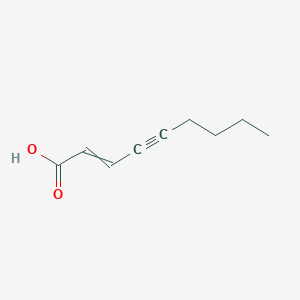
silane](/img/structure/B14446906.png)
![Spiro[13.14]octacosan-15-one](/img/structure/B14446907.png)
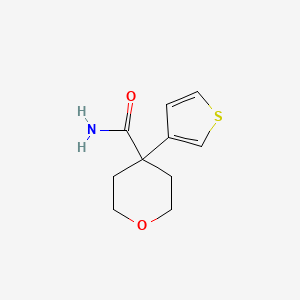
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)
